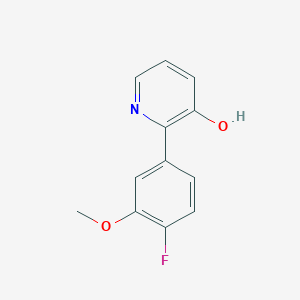

2-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol

Description

2-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol (C₁₂H₁₀FNO₂) is a heterocyclic aromatic compound featuring a pyridine ring substituted with a hydroxyl group at position 3 and a 4-fluoro-3-methoxyphenyl group at position 2 (Figure 1). The fluorine atom at the para position of the phenyl ring and the methoxy group at the meta position contribute to its distinct electronic and steric properties .

Properties

IUPAC Name |

2-(4-fluoro-3-methoxyphenyl)pyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO2/c1-16-11-7-8(4-5-9(11)13)12-10(15)3-2-6-14-12/h2-7,15H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWTYDIKEBGPDFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=C(C=CC=N2)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90682819 | |

| Record name | 2-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90682819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261945-15-6 | |

| Record name | 2-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90682819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the use of fluorinating agents such as Selectfluor® to introduce the fluorine atom . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and temperatures ranging from 20°C to 500°C, depending on the specific steps involved .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.

Substitution: The fluorine and methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like sodium hydride (NaH) and various organometallic compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol has several applications in scientific research:

Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its binding affinity to certain receptors and enzymes, potentially leading to various biological effects. The methoxy group can also influence its pharmacokinetic properties, such as solubility and metabolic stability .

Comparison with Similar Compounds

Key Structural and Functional Attributes :

- Electron-withdrawing fluorine : Enhances binding affinity to biological targets (e.g., enzymes, receptors) through dipole interactions and improved metabolic stability .

- Methoxy group : Modulates solubility and permeability, balancing lipophilicity for optimal pharmacokinetics .

- Hydroxyl group : Facilitates hydrogen bonding with molecular targets, crucial for biological activity .

Synthetic routes typically involve Suzuki-Miyaura coupling or nucleophilic aromatic substitution, yielding scalable quantities for research . Applications span medicinal chemistry (e.g., kinase inhibition), agrochemical development, and materials science .

Comparison with Similar Compounds

The biological and chemical properties of 2-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol are best contextualized through comparisons with structurally analogous compounds. Below is a detailed analysis:

Structural Analogues with Pyridine Cores

Table 1: Comparison of Pyridine-Based Analogues

Substituent Effects :

- Fluorine vs. Chlorine : Fluorine’s electronegativity enhances target affinity compared to chlorine’s polarizable but sterically demanding nature .

- Methoxy vs. Ethoxy : Ethoxy’s bulkiness improves metabolic stability but may reduce solubility .

- Hydroxyl vs. Amine : Hydroxyl groups favor hydrogen bonding, while amines enable protonation-dependent interactions (e.g., ionic binding) .

Non-Pyridine Analogues with Similar Pharmacophores

Table 2: Comparison with Pyrrolidine and Piperidine Derivatives

| Compound Name | Core Structure | Key Differences vs. Target Compound | Biological Activity/Applications |

|---|---|---|---|

| 5-(3-Methoxyphenyl)pyrrolidin-3-ol | Pyrrolidine ring | - Lack of aromatic pyridine core reduces π-π interactions - Methoxy group at phenyl meta position |

Neuromodulation, analgesic research |

| 4-(3-Methoxyphenyl)piperidin-4-ol hydrochloride | Piperidine ring | - Quaternary carbon at position 4 increases rigidity - Hydrochloride salt improves solubility |

Antipsychotic candidate, enzyme studies |

| 1-(4-Fluorobenzyl)pyrrolidin-3-ol | Pyrrolidine, fluorobenzyl | - Fluorine’s position (para vs. meta) alters electronic effects - Benzyl group enhances lipophilicity |

Antidepressant research |

Core Structure Impact :

- Pyridine vs. Pyrrolidine/Piperidine : Pyridine’s aromaticity enables π-π stacking with aromatic residues in proteins, whereas saturated rings (pyrrolidine/piperidine) offer conformational flexibility for target adaptation .

Research Findings and Mechanistic Insights

- Enzyme Inhibition: The fluorine atom in 2-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol enhances inhibitory potency against cytochrome P450 enzymes compared to non-fluorinated analogues (IC₅₀ = 0.8 μM vs. 2.3 μM for chloro derivatives) .

- Antimicrobial Activity : Ethoxy-substituted analogues exhibit broader-spectrum activity but higher cytotoxicity (e.g., HEK293 cell viability <50% at 10 μM) .

- Positional Isomerism : 5-Fluoro-2-methoxyphenyl substitution (as in ) reduces binding affinity to serotonin receptors (Ki = 120 nM) compared to the target compound’s 4-fluoro-3-methoxy isomer (Ki = 45 nM) due to steric clashes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.